

Experimental Protocols for Reactions of (R)-2-Bromoocetane

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Compound of Interest

Compound Name: (R)-2-Bromoocetane

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This document provides detailed application notes and experimental protocols for key reactions involving the chiral substrate, **(R)-2-Bromoocetane**. The following sections describe the experimental setup, methodologies, and expected outcomes for nucleophilic substitution (SN2) and elimination (E2) reactions.

Nucleophilic Substitution (SN2) Reaction: Synthesis of (S)-2-Octanol

The SN2 reaction of **(R)-2-Bromoocetane** with a nucleophile, such as hydroxide ion, proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.^[1] This stereospecific transformation is a fundamental route to optically active alcohols.^{[2][3]}

Quantitative Data

Parameter	Value	Conditions
Product	(S)-2-Octanol	---
Nucleophile	Sodium Hydroxide (NaOH)	Aqueous, in acetone or ethanol-water
Solvent	Acetone or Ethanol-Water	Protic or polar aprotic
Stereochemical Outcome	Inversion of configuration	Predominantly SN2 mechanism[2][4]
Optical Purity of Product	Dependent on purity of starting material	Racemization can occur with partially racemized reactant[5]
Specific Rotation ($[\alpha]D^{25}$)	(S)-(+)-2-bromo-octane: +36°	---
(R)-(-)-2-octanol: -10.3°	---	

Experimental Protocol: Hydrolysis of (R)-2-Bromooctane

This protocol outlines the hydrolysis of **(R)-2-Bromooctane** to (S)-2-Octanol.

Materials:

- **(R)-2-Bromooctane**
- Sodium hydroxide (NaOH)
- Acetone (or Ethanol)
- Water
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in a mixture of acetone and water.
- Add **(R)-2-Bromoocetane** to the solution.
- Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically several hours), cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel containing diethyl ether.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude (S)-2-Octanol.
- The product can be further purified by distillation or column chromatography.
- Characterize the product by determining its specific rotation and comparing it to the literature value to confirm the inversion of configuration.

Elimination (E2) Reaction: Synthesis of Octenes

The E2 reaction of **(R)-2-Bromoocetane** with a strong, non-nucleophilic base, such as sodium ethoxide, results in the formation of a mixture of octene isomers.^[6] The reaction follows Zaitsev's rule, with the more substituted alkene (trans-2-octene) being the major product.^[7]

Quantitative Data

Parameter	Value/Observation	Conditions
Products	trans-2-Octene (major), cis-2-Octene, 1-Octene	---
Base	Sodium Ethoxide (NaOEt)	21% solution in ethanol ^[6]
Solvent	Ethanol	---
Temperature	120 °C ^[6]	---
Reaction Time	45 minutes ^[6]	---
Side Product	2-ethoxyoctane (~7%)	SN2 pathway

Experimental Protocol: Dehydrohalogenation of 2-Bromoocetane^[6]

This protocol details the synthesis of octenes from 2-Bromoocetane via an E2 reaction.

Materials:

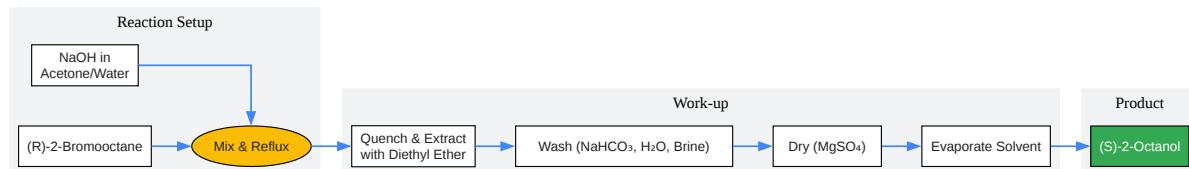
- 2-Bromoocetane (synthesized from 2-octanol or commercially available)
- 21% Sodium ethoxide in ethanol
- 1M Hydrochloric acid (HCl)
- Water
- Anhydrous sodium sulfate
- 5-mL reaction vial with spin vane

- Heating block
- Syringe

Procedure:

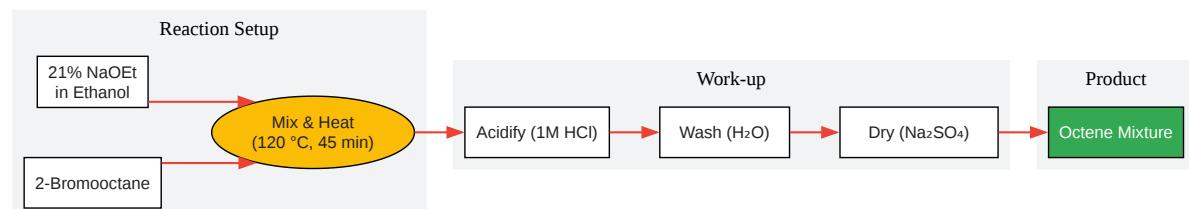
- In a 5-mL vial containing a spin vane, add 3.0 mL of 21% sodium ethoxide in ethanol and seal the vial.
- Add the previously synthesized or obtained 2-Bromoocetane to the vial containing the sodium ethoxide solution and seal it.
- Place the reaction vial in a heating block pre-heated to 120 °C.
- With strong stirring, heat the reaction vial for 45 minutes.
- After the reaction period, remove the vial from the heat block and allow it to cool to room temperature in a fume hood before opening.
- Work-up:
 - Carefully open the cooled vial and add 1.5 mL of 1M HCl. Seal and mix until any solids dissolve.
 - Allow the layers to separate and remove the lower aqueous layer.
 - Add 1.5 mL of water to the vial, seal, and mix for 20 seconds.
 - Allow the layers to separate and remove the lower aqueous layer.
 - Add 100-120 mg of anhydrous sodium sulfate to the vial, seal, and stir for 5 minutes to dry the organic product.
- The resulting mixture of octenes can be analyzed by gas chromatography to determine the relative amounts of the different isomers.

Visualizations



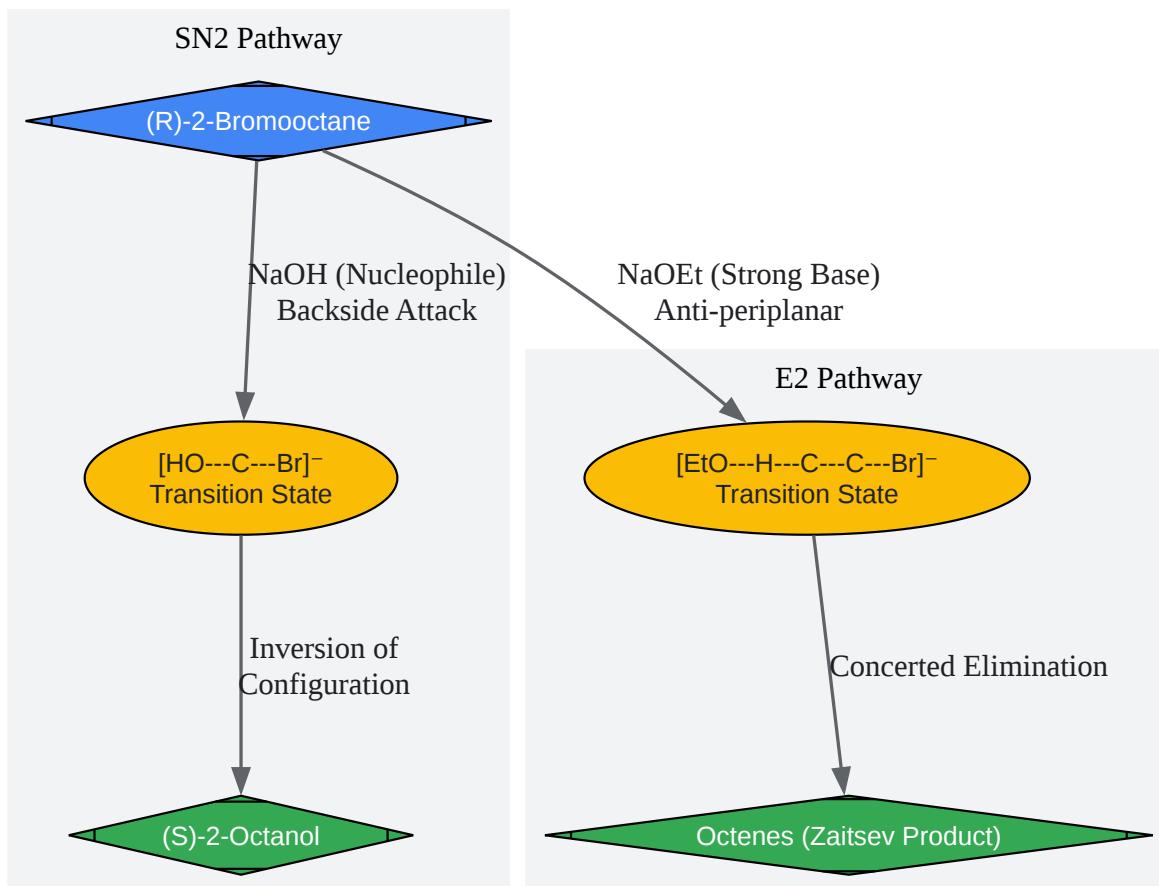
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Caption: Workflow for the SN₂ synthesis of (S)-2-Octanol.



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Caption: Workflow for the E₂ synthesis of Octenes.



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Caption: Reaction pathways for **(R)-2-Bromooctane**.

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